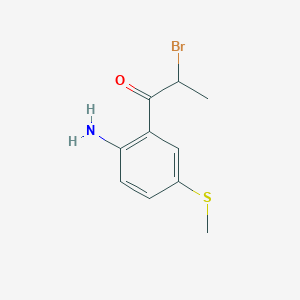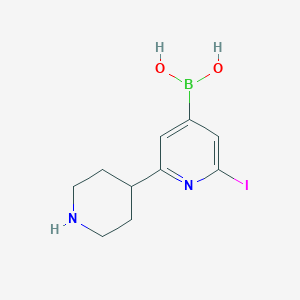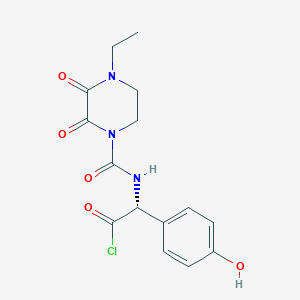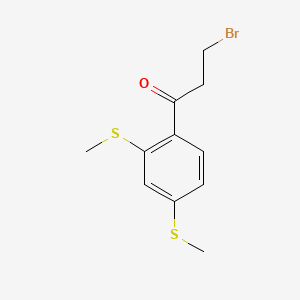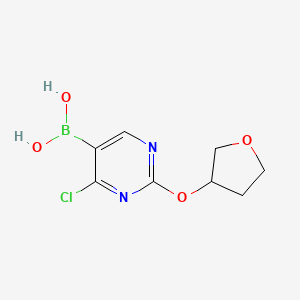![molecular formula C10H15NO B14073243 Ethanol, 2-[(2,6-dimethylphenyl)amino]- CAS No. 3046-95-5](/img/structure/B14073243.png)
Ethanol, 2-[(2,6-dimethylphenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-[(2,6-dimethylphenyl)amino]- is a chemical compound with the molecular formula C10H15NO. It is known for its unique structure, which includes an ethanol group attached to an amino group substituted with a 2,6-dimethylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- typically involves the reaction of 2,6-dimethylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[(2,6-dimethylphenyl)amino]- may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures efficient production with minimal by-products. The compound is then purified through distillation or crystallization techniques to achieve the desired quality .
化学反应分析
Types of Reactions
Ethanol, 2-[(2,6-dimethylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives, depending on the nature of the substituent .
科学研究应用
Ethanol, 2-[(2,6-dimethylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of Ethanol, 2-[(2,6-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
相似化合物的比较
Similar Compounds
- Ethanol, 2-[(2,4-dimethylphenyl)amino]-
- Ethanol, 2-[(3,5-dimethylphenyl)amino]-
- Ethanol, 2-[(2,6-diethylphenyl)amino]-
Uniqueness
Ethanol, 2-[(2,6-dimethylphenyl)amino]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
3046-95-5 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
2-(2,6-dimethylanilino)ethanol |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(2)10(8)11-6-7-12/h3-5,11-12H,6-7H2,1-2H3 |
InChI 键 |
DVXMYUXQFJULLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


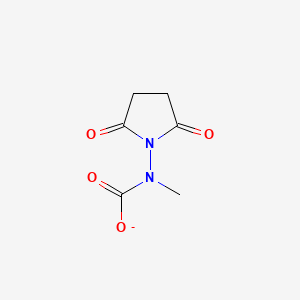


![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
